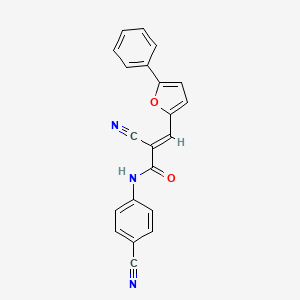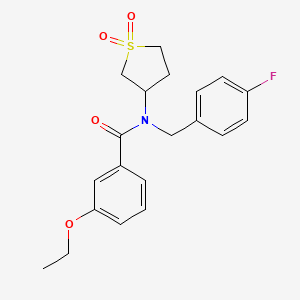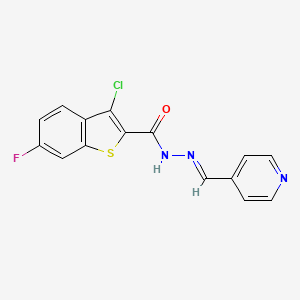
2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to 2-cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide, often involves condensation reactions. For instance, the condensation of acryloyl chloride derivatives with various amines and alcohols has been utilized for synthesizing furan acrylamides and esters, though these specific derivatives showed unexpected results in antibacterial activity due to solubility issues (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques like NMR spectroscopy and single crystal X-ray diffraction. For example, a study successfully synthesized and determined the structure of a similar compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, through these methods, demonstrating the compound's potential for further analysis and applications (Kariuki et al., 2022).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions illustrates the chemical versatility of furan acrylamides. Oxidative cyclization, for instance, has been employed to create cyano dihydrofuran carboxamides from acrylamides, showcasing the potential for regio- and stereoselective synthesis of complex molecules (Burgaz et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, play a critical role in the application of these compounds. Some derivatives demonstrate unique polymorphism and solubility characteristics that are essential for their antibacterial activity and other applications. For example, the synthesis and characterization of specific furan acrylamides revealed higher water solubility and strong antibacterial activity for some derivatives (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and potential for modification, are key aspects of these compounds. The synthesis and alkylation of N-aryl-N-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-tetrahydropyridine dicarboxamides from cyanoacrylamides underlines the chemical versatility and the potential for generating a wide range of derivatives with varied properties (Dyachenko et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives : A study demonstrated the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides through oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, using manganese(III) acetate. This method presents a pathway for the creation of new compounds with potential applications in various fields of chemistry (Burgaz et al., 2007).
Study of Mechanofluorochromic Properties : Research on 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, revealed different optical properties due to distinct face-to-face stacking modes. These findings are significant for understanding and developing materials with specific optical characteristics (Song et al., 2015).
Corrosion Inhibition in Metals : A study focused on the corrosion inhibition properties of certain acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, on copper in nitric acid solutions. The results indicate that these compounds could be effective corrosion inhibitors, a valuable insight for industrial applications (Abu-Rayyan et al., 2022).
Optoelectronic Properties : A theoretical study of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a similar compound, focused on its structural, optoelectronic, and thermodynamic properties. This research provides insights into the development of materials for optoelectronic applications, such as solar cells and nonlinear optical materials (Fonkem et al., 2019).
Synthesis and Structure Determination : Another study synthesized and determined the structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, demonstrating the potential for creating complex molecules with specific structural characteristics, which could be important in drug design and materials science (Kariuki et al., 2022).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-cyanophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-13-15-6-8-18(9-7-15)24-21(25)17(14-23)12-19-10-11-20(26-19)16-4-2-1-3-5-16/h1-12H,(H,24,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYNKTFTGOFYDA-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide | |
CAS RN |
304896-19-3 |
Source


|
| Record name | 2-CYANO-N-(4-CYANOPHENYL)-3-(5-PHENYL-2-FURYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)
![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)
